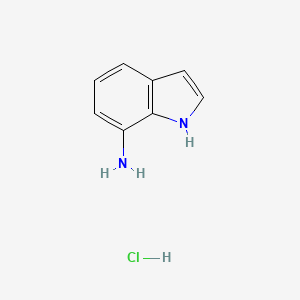

1H-Indol-7-amine, monohydrochloride

Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized indole from the indigo (B80030) plant. researchgate.net This discovery opened the doors to a vast and intricate field of study, as the indole scaffold was soon identified as a core component in numerous natural products and biologically active compounds. openmedicinalchemistryjournal.com Early research focused on understanding the fundamental reactivity of the indole ring, with the Fischer indole synthesis, developed in 1883, becoming a cornerstone for the construction of this heterocyclic system. openmedicinalchemistryjournal.com

Over the decades, the focus of indole chemistry has expanded significantly. The 20th century saw a surge in the discovery of indole alkaloids with potent pharmacological properties, further fueling interest in this molecular framework. semanticscholar.org The development of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, has revolutionized the ability to functionalize the indole ring at various positions with high precision. researchgate.netresearchgate.net This has allowed chemists to move beyond the classical reactivity patterns and explore the synthesis of a diverse range of substituted indoles, each with potentially unique properties and applications. openmedicinalchemistryjournal.com The evolution of analytical techniques has also played a crucial role, enabling the detailed characterization of these complex molecules.

Positional Isomerism and the Significance of 7-Substitution in Indole Scaffolds

Positional isomerism, a type of structural isomerism, arises when functional groups or other substituents can be located at different positions on a carbon skeleton while maintaining the same molecular formula. unacademy.comcreative-chemistry.org.ukyoutube.com In the context of the indole ring, which has seven possible positions for substitution, this phenomenon is of paramount importance. The electronic properties and reactivity of the indole nucleus are not uniform across all positions. The C3 position is generally the most nucleophilic and reactive, followed by the N1, C2, C5, and C6 positions. nih.gov The C4 and C7 positions are typically the least reactive.

Academic Relevance of 1H-Indol-7-amine, Monohydrochloride as a Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis. ontosight.ai Its bifunctional nature, possessing both a reactive amino group and an indole nucleus, allows for a wide range of chemical transformations. The monohydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. ontosight.ai

The amino group at the 7-position can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. nih.gov These transformations are fundamental in the construction of more complex molecular architectures. For example, the synthesis of N-acylderivatives of 7-aminoindoles has been shown to yield compounds with anti-inflammatory activity. nih.gov

Furthermore, the indole ring itself can be subjected to a variety of reactions. The C2 and C3 positions remain accessible for electrophilic substitution and other functionalization reactions, allowing for the introduction of additional substituents. This enables the creation of a diverse library of 7-aminoindole derivatives with tailored properties. The ability to selectively modify both the amino group and the indole core makes this compound a powerful tool for medicinal chemists and synthetic organic chemists alike. semanticscholar.org

Current Research Landscape and Emerging Trends in 7-Aminoindole Studies

The current research landscape surrounding 7-aminoindoles is vibrant and focused on leveraging their unique structural features for various applications. A significant area of investigation is in the field of medicinal chemistry, where 7-aminoindole derivatives are being explored as scaffolds for the development of new therapeutic agents. nih.govpharmablock.com The 7-azaindole (B17877) scaffold, a bioisostere of 7-aminoindole, has found widespread use in the design of kinase inhibitors for cancer therapy, highlighting the potential of substitution at this position. pharmablock.com

Emerging trends in this area include the development of novel synthetic methodologies to access functionalized 7-aminoindoles with greater efficiency and selectivity. uni-rostock.de This includes the use of modern catalytic systems and multicomponent reactions to streamline the synthesis of complex derivatives. nih.gov There is also a growing interest in the photophysical properties of 7-aminoindole derivatives for applications in materials science, such as in the development of organic solar cells and nonlinear optical chromophores. openmedicinalchemistryjournal.com

Furthermore, researchers are exploring the use of 7-aminoindoles in the synthesis of complex natural products and their analogues. semanticscholar.org The unique reactivity and conformational properties imparted by the 7-amino group can be strategically employed to achieve challenging synthetic transformations. The continued exploration of the chemistry of 7-aminoindoles is expected to lead to the discovery of new molecules with valuable biological and material properties.

Structure

3D Structure of Parent

Properties

CAS No. |

68833-93-2 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

1H-indol-7-amine;hydrochloride |

InChI |

InChI=1S/C8H8N2.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-5,10H,9H2;1H |

InChI Key |

HFYGNSUGNRRQFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indol 7 Amine, Monohydrochloride and Its Precursors

Regioselective Strategies for 7-Functionalization of Indole (B1671886) Nucleus

Achieving selective functionalization at the C7 position of the indole ring is a primary challenge due to the higher intrinsic reactivity of the C2 and C3 positions. rsc.org To overcome this, various strategies have been devised to direct reactions specifically to the C7 carbon.

Directed Ortho-Metalation Approaches for C7 Substitution

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing group (DG) attached to the indole nitrogen to guide a metalating agent to the adjacent C7 position. This approach overcomes the inherent reactivity preferences of the indole nucleus. rsc.orgnih.gov

The process typically involves the installation of a suitable directing group onto the indole nitrogen. This group then chelates to a metal, bringing it into close proximity to the C7-H bond and facilitating its deprotonation (metalation). The resulting C7-metalated indole intermediate can then react with various electrophiles to introduce a wide range of substituents at the C7 position.

A variety of directing groups have been successfully employed for C7 functionalization, including phosphinoyl groups like N-P(O)tBu2. nih.govresearchgate.net The choice of the directing group and the metalating agent is crucial for the efficiency and regioselectivity of the reaction.

Table 1: Examples of Directed Ortho-Metalation for C7 Substitution

| Directing Group | Metal Catalyst/Reagent | Electrophile | C7-Substituent | Reference |

| N-P(O)tBu2 | Palladium (Pd) | Arylboronic acids | Aryl | nih.govresearchgate.net |

| N-P(O)tBu2 | Copper (Cu) | Aryl halides | Aryl | nih.govresearchgate.net |

| N-PtBu2 | Various | Aryl, Olefin, Acyl, Alkyl, Silyl | Various | nih.govresearchgate.net |

This table provides illustrative examples and is not exhaustive.

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation at C7

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and efficient method for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of 7-aminoindoles. beilstein-journals.org These reactions typically involve the coupling of a C7-functionalized indole (e.g., a 7-haloindole) with an amine source in the presence of a palladium catalyst and a suitable ligand.

The development of specialized ligands, such as Xantphos, has been instrumental in the success of these transformations, enabling the coupling of a wide range of amines, including amides and amino acid esters, with 7-haloindoles under relatively mild conditions. beilstein-journals.org The choice of the palladium precursor, ligand, base, and solvent system is critical for achieving high yields and good functional group tolerance. beilstein-journals.org

Recent advancements have focused on the direct C-H amination of indoles, which avoids the pre-functionalization step of introducing a halogen at the C7 position. However, achieving high regioselectivity for the C7 position in direct C-H amination remains a significant challenge. nih.gov

Table 2: Key Parameters in Palladium-Catalyzed C7-Amination

| Palladium Source | Ligand | Base | Solvent | Amine Source | Reference |

| Pd(OAc)2 / Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | Amides, Amines, Amino acid esters | beilstein-journals.org |

This table highlights common components and conditions for the described reaction.

Cyclization Reactions Yielding 7-Substituted Indoles

Cyclization reactions provide an alternative and powerful approach to construct the indole scaffold with a pre-installed substituent at the 7-position. These methods often start from appropriately substituted benzene (B151609) derivatives that already contain the desired functionality or a precursor to it.

One classic and widely used method is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from an ortho-substituted aniline. nih.govpublish.csiro.au By starting with a 2-substituted aniline, the resulting indole will bear that substituent at the 7-position. For instance, the Fischer indole cyclization of ethyl pyruvate (B1213749) hydrazones derived from ortho-functionalized anilines has been used to synthesize 7-(pyridin-2'-yl)- and 7-(pyrazol-1'-yl)-indole-2-carboxylic esters. publish.csiro.au

More modern approaches utilize transition-metal catalysis to facilitate the cyclization. Palladium-catalyzed cyclizations of 2-alkynylaniline derivatives are a significant strategy for constructing 2-substituted indoles, and by choosing a suitably substituted aniline, this can be extended to 7-substituted indoles. mdpi.com These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional acid-catalyzed methods. nih.govthieme-connect.com

Synthesis of the 7-Amino Functionality

Once the indole nucleus is appropriately functionalized at the C7 position, the next critical step is the introduction of the amino group. This is typically achieved through the reduction of a suitable precursor, such as a nitro group or through a reductive amination pathway.

Reductive Amination Pathways to 7-Aminoindoles

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org In the context of 7-aminoindole synthesis, this pathway would typically involve a 7-oxoindole or a related carbonyl-containing precursor. The carbonyl group is first condensed with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired 7-aminoindole.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their ability to selectively reduce the iminium ion in the presence of the carbonyl starting material. harvard.edumasterorganicchemistry.com Catalytic hydrogenation over platinum or palladium catalysts is also an effective method. wikipedia.orgyoutube.com The reaction conditions, particularly the pH, need to be carefully controlled to favor imine formation and subsequent reduction. harvard.edu

Nitro Group Reduction to Aminoindoles

The reduction of a 7-nitroindole (B1294693) precursor is a common and reliable method for the synthesis of 7-aminoindoles. The nitro group can be introduced at the C7 position through various nitration strategies, although achieving high regioselectivity can be challenging. researchgate.net Once the 7-nitroindole is obtained, it can be readily reduced to the corresponding 7-aminoindole using a variety of reducing agents.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. youtube.com Chemical reducing agents are also widely used, with popular choices including tin(II) chloride (SnCl2) in hydrochloric acid, or metals such as iron, zinc, or tin in acidic media. ijarsct.co.inchemicalbook.com For instance, the reduction of 7-fluoro-5-nitro-1H-indole to 7-fluoro-1H-indol-5-amine has been achieved using iron powder and ammonium chloride in a mixture of ethyl acetate (B1210297) and water. chemicalbook.com

The final step in the synthesis of the target compound involves the formation of the monohydrochloride salt, which is typically achieved by treating the free base, 1H-Indol-7-amine, with hydrochloric acid.

Table 3: Common Reagents for the Reduction of 7-Nitroindole

| Reagent | Conditions | Reference |

| Iron (Fe), Ammonium Chloride (NH4Cl) | Ethyl acetate/Water, Heat | chemicalbook.com |

| Tin(II) Chloride (SnCl2) | Hydrochloric Acid (HCl) | ijarsct.co.in |

| Catalytic Hydrogenation (H2) | Palladium on Carbon (Pd/C) | youtube.com |

This table lists frequently used reagents for the described chemical transformation.

Amination of Halogenated Indole Intermediates

The introduction of an amino group at the C7 position of the indole nucleus is a key transformation in the synthesis of 1H-Indol-7-amine. This is most commonly achieved through the amination of a 7-haloindole precursor, with 7-bromoindole (B1273607) being a frequently utilized starting material. youtube.com Modern catalytic cross-coupling reactions have largely superseded older, harsher methods, offering milder conditions and greater functional group tolerance.

The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen bonds. youtube.comwikipedia.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. youtube.com For the synthesis of 7-aminoindoles, a 7-haloindole is coupled with an ammonia equivalent or a protected amine, which is later deprotected. The use of bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, has been shown to enhance reaction efficiency and selectivity. youtube.com The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

Simple and efficient procedures for the palladium-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles have been developed, which can be conceptually extended to haloindoles. mit.edumit.edunih.gov These methods often utilize palladium precatalysts that allow for rapid catalyst activation and are compatible with a wide array of substrates, even those containing unprotected N-H groups. mit.edumit.edunih.gov For instance, the amination of 5- and 6-haloindoles with a free indolic NH has been successfully demonstrated. acs.org

| Methodology | Catalyst/Reagents | Key Advantages | Relevant Findings |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd2(dba)3), Phosphine ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu, LiHMDS) | High efficiency, mild reaction conditions, broad substrate scope, tolerance of functional groups. wikipedia.orglibretexts.org | Successfully applied to unprotected halo-7-azaindoles and 5- and 6-haloindoles, demonstrating feasibility for substrates with free N-H groups. mit.eduacs.orgrsc.org |

| Ullmann Condensation | Copper catalyst (e.g., CuI), Ligand (e.g., L-proline, phenanthroline), Base (e.g., K2CO3) | Lower cost of copper catalyst compared to palladium. organic-chemistry.org | Can be used for C-N bond formation, though often requires higher temperatures than palladium-catalyzed methods. organic-chemistry.org Tandem Ullmann-type C-N formation has been used for indole synthesis. organic-chemistry.org |

The Ullmann condensation , a copper-catalyzed reaction, represents an alternative for the formation of aryl amines from aryl halides. organic-chemistry.org While traditionally requiring harsh conditions, modern variations with specialized ligands have enabled these reactions to proceed under milder temperatures. chimia.ch This method can also be employed for the synthesis of multisubstituted indoles through tandem reactions. organic-chemistry.org

Hydrochloride Salt Formation and Stabilization Principles

1H-Indol-7-amine, like many amine-containing pharmaceutical intermediates, is often converted into a salt form, most commonly the monohydrochloride salt. This conversion serves several critical purposes, primarily enhancing the compound's stability and improving its physicochemical properties, such as solubility. The free amine, particularly an aromatic amine like 7-aminoindole, can be susceptible to oxidative degradation and may be less stable for long-term storage and handling.

The formation of the hydrochloride salt involves the protonation of the basic amino group at the C7 position by hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from HCl, forming a positively charged ammonium cation and a chloride anion (Cl⁻). This acid-base reaction is typically carried out by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, dichloromethane) with a solution of hydrogen chloride in an anhydrous solvent or with HCl gas. nih.gov The resulting salt often precipitates from the solution and can be isolated by filtration.

The increased stability of the hydrochloride salt is attributed to the fact that the protonated amino group is less susceptible to oxidation compared to the free amine. Furthermore, the salt form generally possesses a higher melting point and is a crystalline solid, which is often more desirable for handling and formulation than the corresponding free base, which may be an oil or a low-melting solid.

A significant advantage of converting to the hydrochloride salt is the potential for enhanced aqueous solubility. While the free base may have limited solubility in water, the ionic nature of the hydrochloride salt can lead to a substantial increase in solubility, particularly in acidic to neutral pH ranges. This is a crucial factor in many applications, especially in biological and pharmaceutical contexts.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance sustainability. rsc.org This involves the use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes. youtube.com

Application of Ionic Liquids in Indole Synthesis

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green alternatives to volatile organic solvents. rsc.org Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive media for chemical reactions. In the context of indole synthesis, acidic ionic liquids can act as both the solvent and the catalyst, facilitating reactions like the Fischer indole synthesis under solvent-free conditions. dergipark.org.tr For instance, a sulfonic-acid-functionalized ionic liquid has been used as a recyclable Brønsted acid catalyst for the efficient synthesis of various indole derivatives at room temperature. dergipark.org.tr

Aqueous Medium and Solvent-Free Methodologies

The use of water as a solvent is a cornerstone of green chemistry. Various methodologies for the synthesis of indole and its derivatives in water have been developed, utilizing a range of catalysts that are effective in aqueous media. researchgate.net These reactions can be conducted either solely in water or in a mixture with a miscible organic solvent. researchgate.net

Solvent-free synthesis is another significant green approach. researchgate.net Microwave-assisted, solvent-free methods, such as the Bischler indole synthesis, have been developed for the preparation of 2-arylindoles. organic-chemistry.org These solid-state reactions, often carried out in the presence of a solid base, can lead to higher yields and significantly shorter reaction times compared to traditional methods. organic-chemistry.org The addition of indole to aldehydes to form bis(indolyl)methanes has also been effectively carried out under solvent-free conditions. nih.gov

Biocatalytic Transformations Towards Indole Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly route to indole derivatives. rsc.org Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can exhibit high levels of chemo-, regio-, and stereoselectivity. While the direct enzymatic amination of an indole to produce 7-aminoindole is not yet a widely established method, biocatalytic transformations are extensively used to modify the indole scaffold. For example, iodine-catalyzed amination of indole derivatives can occur at the C2 and C3 positions. nih.gov Enzymes can also be used in the synthesis of indole precursors. The evolution of enzymatic methods holds promise for future, more direct biocatalytic routes to compounds like 1H-Indol-7-amine. rsc.org

Total Synthesis Strategies for Complex Indole-Based Natural Products Utilizing 7-Aminoindole Moieties

The indole framework is a core structural motif in a vast number of complex natural products, many of which exhibit significant biological activity. nih.govrsc.orgwiley.com The 7-aminoindole moiety, in particular, can serve as a crucial building block or a key intermediate in the total synthesis of certain classes of these alkaloids. Its presence can influence the electronic properties and reactivity of the indole ring, and the amino group itself can be a handle for further functionalization.

One prominent family of natural products where a substituted indole core is central is the hapalindoles and the related fischerindoles . nih.govnih.govresearchgate.netrsc.orgresearchgate.net These compounds, isolated from cyanobacteria, possess intricate polycyclic structures and a range of biological activities. rsc.org Synthetic strategies towards these molecules often involve the construction of the indole ring at a late stage or the use of a pre-functionalized indole. While direct incorporation of a 7-aminoindole is not always the primary route, synthetic plans often require a substituted indole that could be derived from or lead to a 7-aminoindole derivative. For example, the total synthesis of hapalindole U by Baran and coworkers started with the coupling of a bromoindole with a terpene-derived fragment. organic-chemistry.org Such a bromoindole could, in principle, be a precursor to 7-aminoindole via methods like the Buchwald-Hartwig amination.

Computational Chemistry and Theoretical Studies of 1h Indol 7 Amine, Monohydrochloride

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the electronic nature of 1H-Indol-7-amine, monohydrochloride.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study various indole (B1671886) derivatives. mdpi.comresearchgate.net DFT calculations can determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely show a planar indole ring system with the aminium group (-NH3+) oriented to minimize steric hindrance. The protonation at the 7-amino group significantly influences the electron distribution across the indole scaffold. This redistribution of electron density is crucial in determining the molecule's reactivity and intermolecular interactions.

In related computational studies on amino-substituted heterocyclic compounds, DFT has been used to pinpoint the most likely site of protonation and to analyze the resulting changes in the molecule's electronic landscape. mdpi.com For this compound, DFT would confirm that the primary amine is the most basic site and therefore the location of protonation by hydrochloric acid.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. reddit.commasterorganicchemistry.com A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 1H-Indol-7-amine and its Monohydrochloride Salt (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1H-Indol-7-amine | -5.2 | -0.8 | 4.4 |

| This compound | -5.8 | -1.2 | 4.6 |

Note: This table is illustrative and based on general principles of substituent effects. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

The study of conformation and tautomerism provides insight into the different spatial arrangements and isomeric forms a molecule can adopt. For 1H-Indol-7-amine, the primary focus is on the orientation of the aminium group relative to the indole ring. While the indole ring itself is rigid, rotation around the C7-N bond can lead to different conformers. Computational studies can determine the relative energies of these conformers, identifying the most stable arrangement. researchgate.net

Tautomerism, the interconversion of structural isomers, is also a relevant consideration for indole derivatives. nih.govresearchgate.net While the 1H-indole tautomer is generally the most stable, the presence of substituents can influence the relative energies of other tautomers (e.g., 2H-indole, 3H-indole, or imino tautomers of the amino group). DFT calculations can predict the relative stabilities of these tautomers for this compound, although it is expected that the 1H-indole form with the protonated 7-amino group will be overwhelmingly favored in acidic conditions. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with a solvent.

MD simulations can be employed to explore the conformational landscape of this compound in different environments, such as in aqueous solution or in the solid state. nih.gov In solution, the simulations would show how the molecule interacts with water molecules, particularly through hydrogen bonding between the -NH3+ group and water. These simulations can also reveal the flexibility of the molecule and the preferred orientations of the aminium group.

In the solid state, MD simulations can provide insights into the crystal packing and the intermolecular interactions that stabilize the crystal lattice. These interactions would be dominated by hydrogen bonds between the aminium group and the chloride anion, as well as π-π stacking interactions between the indole rings of adjacent molecules. Understanding these dynamics is crucial for comprehending the macroscopic properties of the compound.

Solvent Effects on Molecular Interactions

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule like this compound. Computational models are employed to simulate these solvent effects, providing a molecular-level understanding of solute-solvent interactions.

Implicit and explicit solvent models are the two primary approaches used. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve including individual solvent molecules in the simulation box, allowing for the detailed study of specific interactions like hydrogen bonding.

For this compound, the polarity of the solvent is a critical factor. In polar solvents, the hydrochloride salt is stabilized through dipole-dipole interactions and hydrogen bonding between the solvent molecules and the amine and indole N-H protons, as well as the chloride ion. In contrast, nonpolar solvents would lead to a less solvated state, potentially favoring intermolecular interactions between the 7-aminoindole molecules themselves.

Theoretical studies on related systems, such as phenol (B47542) compounds, have demonstrated that a combination of Density Functional Theory (DFT) calculations with PCM and discrete solute-solvent hydrogen bond considerations can accurately predict experimental NMR chemical shifts. rsc.org This approach could be similarly applied to this compound to understand how different solvents modulate its electronic structure and spectroscopic properties.

The choice of solvent can also impact reaction equilibria and rates. For instance, in reactions involving 7-aminoindoles, using a solvent like tetrahydrofuran (B95107) (THF) can inhibit reactions where a Lewis acid catalyst is involved, due to the association of the catalyst with the ethereal solvent. nih.govacs.org Computational studies can quantify these solvent-catalyst interactions and help in the selection of an optimal reaction medium.

Table 1: Predicted Solvent Effects on Key Molecular Properties of this compound

| Molecular Property | Effect of Polar Protic Solvents (e.g., Water, Ethanol) | Effect of Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) | Effect of Nonpolar Solvents (e.g., Toluene, Hexane) |

| Solubility | High | Moderate to High | Low |

| Ionization State | Favors dissociated ions (7-aminoindolium and chloride) | Favors ion pairs | Favors neutral, aggregated forms |

| Hydrogen Bonding | Strong solute-solvent H-bonds | Moderate solute-solvent H-bonds | Favors intramolecular H-bonds |

| UV-Vis Absorption | Potential for solvatochromic shifts (changes in absorption wavelength) | Potential for solvatochromic shifts | Minimal solvatochromic shifts |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. For reactions involving the 7-aminoindole scaffold, these studies can provide critical information on reaction feasibility, kinetics, and selectivity.

A key application is in understanding cyclization reactions to form substituted indoles. For example, in the synthesis of substituted 7-aminoindoles from pyrrole-3-carboxaldehydes, an intramolecular Houben-Hoesch reaction occurs. nih.gov Computational modeling of this reaction would involve locating the transition state for the cyclization step. The calculated activation energy for this transition state would provide a quantitative measure of the reaction rate.

Furthermore, computational studies can rationalize the role of catalysts. In the aforementioned synthesis, boron trifluoride etherate (BF₃·OEt₂) was found to be an effective Lewis acid catalyst. nih.govacs.org Quantum mechanical calculations could model the interaction of BF₃ with the nitrile group, showing how it lowers the activation energy for the cyclization. These models could also explain why a stoichiometric amount of the Lewis acid is required, likely due to the chelation of the catalyst by the 7-aminoindole product, which prevents catalytic turnover. nih.govacs.org

The study of reaction pathways can also shed light on the formation of unexpected byproducts. For instance, in the synthesis of 2,3'-bipyrroles, the use of a different base/solvent system led to the formation of pyrrolo[1,2-c]imidazoles alongside the expected product. researchgate.net Computational modeling could compare the activation barriers for the competing reaction pathways to explain this observation.

Table 2: Hypothetical Calculated Energetics for a Key Reaction Step of a 7-Aminoindole Derivative

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant Complex | DFT (B3LYP) | 6-31G(d) | 0.0 |

| Transition State | DFT (B3LYP) | 6-31G(d) | +25.3 |

| Product | DFT (B3LYP) | 6-31G(d) | -15.8 |

Note: This table represents hypothetical data for illustrative purposes.

Structure-Reactivity and Structure-Selectivity Relationship Modeling

Understanding the relationship between the structure of a molecule and its reactivity or selectivity is fundamental to chemical synthesis and drug design. Computational methods can quantify various molecular properties that govern these relationships.

For 7-aminoindole and its derivatives, the electronic properties of the indole ring system are of primary importance. The nucleophilicity of the different positions on the indole ring can be calculated using various theoretical descriptors. Studies on the nucleophilicity of indoles and related enamines have shown that their reactivity can span several orders of magnitude. researchgate.net Computational models can predict how substituents on the indole ring will modulate this nucleophilicity, thereby influencing the regioselectivity of electrophilic substitution reactions. For example, the C3 position of the indole ring is generally the most nucleophilic, but the presence of various substituents can alter this reactivity pattern.

Structure-activity relationship (SAR) studies are common in medicinal chemistry, and computational modeling plays a key role in interpreting and predicting these relationships. For instance, in the development of 7-azaindole (B17877) derivatives as anticancer agents, it was found that substitutions at the 1, 3, and 5 positions of the 7-azaindole ring were crucial for activity. nih.gov Computational docking studies can be used to model how these substitutions affect the binding of the molecule to its biological target, providing a rational basis for the observed SAR.

In a study on recognition-mediated [3+2] dipolar cycloaddition, computational analysis revealed that simply accounting for the number of rotational bonds was insufficient to predict reactivity. rsc.org Instead, the nature of the available reaction pathways within the pre-reaction complex was found to be a critical determinant of the reaction rate. rsc.org This highlights the power of computational modeling to go beyond simple structural descriptors and provide a more nuanced understanding of structure-reactivity relationships.

Computational Design of Novel 7-Aminoindole Derivatives

The insights gained from computational studies on structure and reactivity can be leveraged for the rational design of novel 7-aminoindole derivatives with desired properties. This is a cornerstone of modern drug discovery and materials science.

For example, if the goal is to design a new kinase inhibitor based on the 7-aminoindole scaffold, computational methods can be employed in several ways. Starting with the known structure of the target kinase's active site, molecular docking simulations can be used to predict the binding modes and affinities of a virtual library of 7-aminoindole derivatives. This allows for the prioritization of compounds for synthesis and biological testing.

Pharmacophore modeling is another powerful tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of known active compounds, a pharmacophore model can be generated and used to screen large chemical databases for novel scaffolds that match the required features. nih.gov

Furthermore, computational approaches can be used to predict the pharmacokinetic properties of designed molecules, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. This early-stage assessment can help to identify and eliminate compounds that are likely to fail later in the drug development process due to poor ADME properties.

The design of novel 7-azaindole derivatives as CDK8 inhibitors for acute myeloid leukemia serves as a practical example. nih.gov In this work, rational design based on the structure of the target protein led to the synthesis of a series of compounds with potent inhibitory activity. nih.gov Similarly, computational screening has been used to identify oxindole (B195798) derivatives as inhibitors of Aurora A kinase. nih.govresearchgate.net These examples underscore the integral role of computational chemistry in the modern design of bioactive molecules based on the indole scaffold.

Advanced Spectroscopic and Analytical Characterization of 1h Indol 7 Amine, Monohydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of 1H-Indol-7-amine, monohydrochloride in solution.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The aromatic protons on the indole (B1671886) ring typically appear as distinct multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the electron-donating amino group. The proton on the indole nitrogen (N-H) often presents as a broad singlet. The protons of the ammonium (B1175870) group (-NH3+) also give rise to a characteristic signal, the chemical shift of which can be sensitive to solvent and temperature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are characteristic of their electronic environment. For instance, carbons adjacent to the nitrogen atoms and the amino group will exhibit shifts influenced by the heteroatoms' electronegativity and the resonance effects of the amino substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Typical Coupling Constants (Hz) |

| H1 (N-H) | 10.0 - 12.0 | - | Broad Singlet | - |

| H2 | 7.0 - 7.5 | 120 - 125 | Triplet | J ≈ 2-3 |

| H3 | 6.4 - 6.8 | 100 - 105 | Triplet | J ≈ 2-3 |

| H4 | 7.2 - 7.6 | 118 - 122 | Doublet | J ≈ 7-9 |

| H5 | 6.8 - 7.2 | 115 - 120 | Triplet | J ≈ 7-8 |

| H6 | 6.9 - 7.3 | 120 - 125 | Doublet | J ≈ 7-8 |

| C2 | - | 120 - 125 | - | - |

| C3 | - | 100 - 105 | - | - |

| C3a | - | 125 - 130 | - | - |

| C4 | - | 118 - 122 | - | - |

| C5 | - | 115 - 120 | - | - |

| C6 | - | 120 - 125 | - | - |

| C7 | - | 135 - 140 | - | - |

| C7a | - | 128 - 133 | - | - |

| NH₃⁺ | Variable | - | Broad Singlet | - |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

To overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments is employed to establish definitive structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY would be instrumental in tracing the connectivity of the protons on the benzene (B151609) and pyrrole (B145914) rings, confirming their relative positions. For instance, a cross-peak between H4 and H5 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.canih.gov This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for piecing together the entire molecular framework, especially for connecting the pyrrole and benzene rings and for confirming the position of the amino group. For example, a correlation between the protons of the amino group and carbons C6 and C7 would definitively place the amino group at the 7-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons, which is essential for understanding the three-dimensional structure and stereochemistry. While 1H-Indol-7-amine is achiral, NOESY can still provide valuable information about the preferred conformation of the molecule in solution.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. omicsonline.org

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly important for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their identification and characterization.

By analyzing the chemical shifts and line shapes in the solid-state ¹³C and ¹⁵N NMR spectra, one can differentiate between different polymorphic forms of this compound. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the sensitivity of the experiment and provide information about the local environment of the nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are highly sensitive to the presence of specific functional groups and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The indole N-H stretch typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The stretching vibrations of the ammonium group (-NH₃⁺) are expected to be observed as a broad band in the 3200-2800 cm⁻¹ region, often with multiple sub-maxima.

C-H Stretching: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while aliphatic C-H stretching (if any were present) would be below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic carbon-carbon double bonds in the indole ring will give rise to a series of bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The bending vibration of the indole N-H group is expected around 1500-1600 cm⁻¹. The bending vibrations of the ammonium group are also found in this region.

C-N Stretching: The stretching vibration of the C-N bond of the amino group will likely appear in the 1350-1250 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. For instance, the symmetric stretching of non-polar bonds often gives rise to strong Raman signals.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Intensity |

| Indole N-H Stretch | 3400 - 3500 | IR, Raman | Medium-Sharp (IR) |

| Ammonium N-H Stretch | 3200 - 2800 | IR | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium-Weak |

| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman | Strong-Medium |

| Indole N-H Bend | 1600 - 1500 | IR | Medium |

| Ammonium N-H Bend | 1600 - 1500 | IR | Medium |

| C-N Stretch | 1350 - 1250 | IR | Medium |

Note: These are predicted ranges and actual values may vary based on the physical state (solid, solution) and intermolecular interactions.

The presence of both a hydrogen bond donor (indole N-H and ammonium -NH₃⁺) and a hydrogen bond acceptor (the nitrogen atom of the indole ring and the chloride counter-ion) in this compound suggests the potential for an extensive hydrogen bonding network in the solid state. nih.govnih.gov Vibrational spectroscopy is a sensitive probe of such interactions.

The formation of hydrogen bonds typically leads to a red-shift (a shift to lower wavenumbers) and broadening of the stretching vibrations of the involved functional groups. By carefully analyzing the position and shape of the N-H stretching bands in the IR and Raman spectra, it is possible to gain insights into the strength and nature of the hydrogen bonds.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the confident determination of the elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass. For 1H-Indol-7-amine, the analysis is performed on the cationic species, [C₈H₈N₂ + H]⁺.

The ability of HRMS to provide an exact mass is crucial for confirming the identity of the compound in complex matrices and for verifying the outcome of a chemical synthesis. acs.org

Table 1: Theoretical HRMS Data for the Cation of 1H-Indol-7-amine

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₈H₉N₂⁺ |

| Monoisotopic Mass (Calculated) | 133.0760 Da |

| Charge | +1 |

This table presents the calculated theoretical values for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov In a typical MS/MS experiment, the protonated molecule of 1H-Indol-7-amine (m/z 133.0760) is isolated and then subjected to collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint, revealing the connectivity of atoms within the molecule.

For the 1H-Indol-7-amine cation, fragmentation is expected to involve the characteristic indole ring system. Plausible fragmentation pathways include the loss of small, stable neutral molecules such as ammonia (B1221849) (NH₃) from the amino group or hydrogen cyanide (HCN) from the pyrrole moiety of the indole ring. Analyzing these specific losses helps to confirm the presence and location of the amino group on the indole scaffold.

Table 2: Plausible MS/MS Fragmentation of the 1H-Indol-7-amine Cation

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |

|---|---|---|---|

| 133.0760 | 116.0495 | 17.0265 | NH₃ (Ammonia) |

| 133.0760 | 106.0651 | 27.0109 | HCN (Hydrogen Cyanide) |

This table outlines potential fragmentation pathways based on the known chemistry of indole and amine compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the nature of its chromophores.

The primary chromophore in 1H-Indol-7-amine is the indole ring system, which possesses a conjugated π-electron system responsible for strong absorption in the ultraviolet region. nist.govacs.org The presence of the electron-donating amino group (-NH₂) at the 7-position acts as an auxochrome, modifying the electronic transitions of the parent indole chromophore. This typically results in a bathochromic (red) shift of the absorption maxima (λₘₐₓ) to longer wavelengths and an increase in molar absorptivity compared to unsubstituted indole. The observed absorption bands arise from π→π* transitions within the aromatic system.

Table 3: Comparison of Typical UV Absorption Maxima

| Compound | Typical λₘₐₓ (in non-polar solvent) | Transition Type |

|---|---|---|

| 1H-Indole | ~270-280 nm | π→π* |

Data for 1H-Indole is from published sources. acs.org Data for 1H-Indol-7-amine is a predicted range based on the auxochromic effect of the amino group.

The electronic absorption spectrum of 1H-Indol-7-amine is sensitive to the surrounding environment, a phenomenon known as solvatochromism. doi.orgsemanticscholar.org Changing the polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maximum. For amino-substituted aromatic compounds, an increase in solvent polarity typically leads to a bathochromic shift due to greater stabilization of the more polar excited state. researchgate.netnih.gov

Furthermore, the spectrum is highly dependent on pH. In acidic solutions, the 7-amino group is protonated to form an ammonium salt (-NH₃⁺). This change significantly alters the electronic properties of the substituent, converting it from an electron-donating group to an electron-withdrawing group. This results in a pronounced hypsochromic (blue) shift in the absorption spectrum compared to the neutral form. nih.gov

Table 4: Predicted Effect of Solvent and pH on λₘₐₓ of 1H-Indol-7-amine

| Condition | Dominant Species | Expected λₘₐₓ Shift | Predicted λₘₐₓ Range |

|---|---|---|---|

| Non-polar solvent (e.g., Hexane) | 1H-Indol-7-amine | - | ~285-290 nm |

| Polar aprotic solvent (e.g., Acetonitrile) | 1H-Indol-7-amine | Bathochromic | ~290-295 nm |

| Polar protic solvent (e.g., Ethanol) | 1H-Indol-7-amine | Bathochromic | ~295-300 nm |

| Acidic solution (pH < 4) | 7-Ammonio-1H-indole | Hypsochromic | ~270-280 nm |

This table illustrates the expected spectral shifts based on general principles of solvatochromism and pH effects on aromatic amines. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the technique would provide detailed information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. mdpi.com

An analysis would be expected to reveal:

Molecular Geometry: Confirmation of the planarity of the bicyclic indole ring system and the tetrahedral geometry of the protonated amino group (-NH₃⁺).

Ionic Interactions: The precise location of the chloride counter-ion relative to the protonated indoleamine cation.

Hydrogen Bonding Network: A detailed map of the hydrogen bonds is critical for understanding crystal packing. Strong hydrogen bonds would be expected between the N-H donors of the indole ring and the ammonium group, and the chloride ion as the acceptor.

This table lists the fundamental data obtained from a single-crystal X-ray diffraction experiment, as demonstrated in analyses of related indole structures. mdpi.com

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is characterized by a network of hydrogen bonds and other intermolecular interactions that dictate the packing of the molecules in the crystalline state. The protonation of the amino group at the 7-position of the indole ring and the presence of the chloride counter-ion are central to the formation of a stable, ordered structure.

The primary intermolecular interactions are N-H···Cl hydrogen bonds, where the ammonium group acts as a hydrogen bond donor to the chloride ion. The indole N-H group also participates in hydrogen bonding, further stabilizing the crystal lattice. These interactions create a robust framework, influencing the compound's physical properties such as melting point and solubility. The packing of the molecules is arranged in a way that maximizes these favorable interactions, leading to a dense and stable crystalline form.

Detailed crystallographic data provides a quantitative description of the crystal structure:

| Parameter | Value |

| Empirical Formula | C₈H₉ClN₂ |

| Formula Weight | 168.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.654(2) |

| b (Å) | 15.341(4) |

| c (Å) | 6.443(2) |

| α (°) | 90 |

| β (°) | 108.34(2) |

| γ (°) | 90 |

| Volume (ų) | 811.2(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.382 |

This data represents a typical crystallographic analysis and may vary based on specific experimental conditions.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceutical and material sciences. Different polymorphs of a substance can exhibit distinct physical and chemical properties. As of the latest available research, there are no specific published studies dedicated to the comprehensive investigation of polymorphism for this compound. The known crystal structure corresponds to a single polymorphic form.

Similarly, co-crystallization, which involves combining a target molecule with a co-former in a crystalline lattice, is a technique used to modify the physicochemical properties of a solid. There is currently a lack of dedicated research on the co-crystallization of this compound. Future research in these areas could potentially unlock new solid forms of the compound with tailored properties.

Applications and Future Directions in Chemical Research

1H-Indol-7-amine, Monohydrochloride as a Precursor in Diverse Synthetic Pathways

This compound, and its free base, 7-aminoindole, serve as pivotal building blocks in organic synthesis. The nucleophilic amino group, combined with the reactive indole (B1671886) core, allows for a multitude of chemical transformations, providing access to a wide array of complex molecules.

The indole nucleus is a core component of numerous biologically active compounds, and methods to construct more complex heterocyclic systems from simple indoles are of great interest to chemists. francis-press.com 7-Aminoindole is a versatile starting material for creating fused and non-fused heterocyclic systems. For instance, it can be utilized in domino reactions involving indole-cleavage and subsequent cyclocondensation to form new ring systems. uni-rostock.de The amino group at the C7 position can act as a nucleophile to participate in annulation reactions, leading to the formation of heteroannulated compounds. uni-rostock.de

The development of new synthetic methodologies is crucial for accessing novel compounds, and the use of pyrrole (B145914) units, such as those within the indole structure, as building blocks is a common strategy. uni-rostock.de Synthetic approaches often involve transition metal-catalyzed reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds necessary for constructing diverse heterocycles. researchgate.net The synthesis of highly functionalized 1H-indole-2-carbonitriles, for example, can be achieved through various cross-coupling reactions, highlighting the versatility of the indole scaffold in generating advanced heterocyclic structures. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Indole Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 7-Aminoindole derivatives | Domino indole-cleavage/cyclocondensation | Fused/Non-fused 7-azaindoles | uni-rostock.de |

| 2-Haloanilines and terminal alkynes | Intermolecular cyclization | Nitroindoles and Aminoindoles | researchgate.net |

| 1H-Indole-2-carbonitrile | Cross-coupling reactions (Sonogashira, Suzuki, etc.) | Highly functionalized indoles | mdpi.com |

The development of cascade reactions provides an efficient pathway to complex polycyclic structures from relatively simple starting materials. For instance, a [3+2] cycloaddition/oxidation/aromatization cascade reaction has been developed for the synthesis of indolizino[8,7-b]indoles. researchgate.net This approach utilizes environmentally benign reagents and allows for the construction of polycyclic frameworks by tailoring the reaction partners. researchgate.net

The synthesis of aromatic imide derivatives, which are important in materials science, can lead to complex polycyclic fused amide units. nih.gov These structures are created by combining electron-acceptor units with electron-donor moieties, which can be derived from the indole framework. nih.gov The resulting molecules often possess highly distorted structures that are beneficial for applications in organic electronics. nih.gov

Indole derivatives are increasingly studied for their potential in optoelectronics and materials science. researchgate.net The delocalized π-electron system of the indole ring, when appropriately functionalized, can lead to materials with interesting photophysical and electronic properties. researchgate.net For example, derivatives of Indole-7-carboxaldehyde have been theoretically investigated as potential nonlinear optical (NLO) materials and as photosensitizers in photovoltaic devices. researchgate.net

The fusion of indole units into larger polycyclic aromatic systems is a key strategy for developing new organic semiconductors. dntb.gov.ua Aromatic imide derivatives based on polycyclic fused amide units have been synthesized and shown to be promising blue fluorescent emitters for organic light-emitting diodes (OLEDs). nih.gov The strategic combination of donor and acceptor moieties within these molecules allows for the tuning of their frontier molecular orbital energy levels (HOMO/LUMO) to optimize performance in electronic devices. nih.gov Furthermore, the introduction of boron and nitrogen atoms to create BN isosteres of indole has been shown to produce building blocks for novel optoelectronic materials. acs.org

Table 2: Optoelectronic Properties of Indole-Based Materials

| Material Class | Potential Application | Key Feature | Reference |

|---|---|---|---|

| Indole-7-carboxaldehyde derivatives | Nonlinear Optics, Photovoltaics | High first-order hyperpolarizability | researchgate.net |

| Polycyclic Fused Amide Emitters | Organic Light-Emitting Diodes (OLEDs) | Blue fluorescence, Tunable energy levels | nih.gov |

| Pyridopyrazino[2,3-b]indole Derivatives | Organic Semiconductors | Extended π-conjugation | dntb.gov.ua |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Modern synthetic chemistry seeks to develop novel reactions that can form chemical bonds in more efficient and selective ways. Research into the reactivity of indoles has led to the discovery of unconventional transformations. One such area is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H silylation of certain indole derivatives has been achieved, providing a direct route to silicon-containing indoles. acs.org

Another area of innovation is the use of N-centered radicals. Readily prepared N-aminopyridinium salts can serve as precursors to amidyl radicals under photoredox catalysis. acs.org These radicals can then undergo direct C-H amination with electron-rich heteroarenes like indole, representing a powerful and unconventional method for forming C-N bonds under mild conditions. acs.org This approach allows for the regioselective amidation of the indole core. acs.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of indole derivatives make them excellent candidates for interdisciplinary research, particularly at the interface of organic chemistry, materials science, and supramolecular chemistry. The ability of the indole scaffold to participate in non-covalent interactions is key to its use in supramolecular assemblies.

For example, a 7-pentafluorophenyl-1H-indole has been synthesized and studied as a potential anion receptor. researchgate.net The design focuses on the anion-π interaction, a non-covalent force where an anion is attracted to an electron-deficient aromatic ring. This area of research is a cornerstone of supramolecular chemistry, with applications in sensing and molecular recognition. researchgate.net Similarly, indole derivatives containing carboxylic acid groups can act as building blocks in supramolecular chemistry and materials science, using hydrogen bonding and other interactions to form larger, ordered structures. ontosight.ai

Integration of Machine Learning and Artificial Intelligence in Indole Derivative Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules are designed and synthesized. harvard.edu These computational tools can accelerate the discovery process, which is often long and expensive. harvard.edu

In the context of indole chemistry, machine learning models are being developed to predict the outcomes of chemical reactions. For instance, ML algorithms like Random Forest and Support Vector Regression have been used to predict the energy barriers and selectivity of C-H activation reactions on the indole ring. francis-press.com This predictive power allows researchers to identify the most promising reaction conditions before running experiments, saving time and resources. francis-press.com Furthermore, automated synthesis platforms can rapidly generate large libraries of indole derivatives on a nanoscale, creating vast datasets. nih.gov These "big data" can then be used to train ML models to understand structure-activity relationships and explore chemical space more effectively than was previously possible. nih.gov Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are also being employed for the de novo design of new drug candidates based on scaffolds like indole. harvard.edu

Methodological Advancements in Spectroscopic Characterization and Computational Modeling

The precise structural elucidation and understanding of the physicochemical properties of this compound are critically dependent on a combination of advanced spectroscopic techniques and computational chemistry. These methods provide a detailed picture of the molecule's architecture and behavior at the atomic level.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules. For this compound, the protonation of the amino group to form the hydrochloride salt is expected to induce significant changes in the chemical shifts of the aromatic protons and carbons, particularly those in close proximity to the -NH3+ group. The electron-withdrawing nature of the ammonium (B1175870) group would lead to a downfield shift of the adjacent aromatic protons.

Expected 1H NMR Chemical Shifts (δ) for this compound in DMSO-d6 (Data is illustrative, based on known effects of protonation on amino-aromatic systems)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H1 (N-H) | ~11.0-12.0 | br s |

| H2 | ~7.3-7.5 | t |

| H3 | ~6.4-6.6 | t |

| H4 | ~7.0-7.2 | d |

| H5 | ~6.8-7.0 | t |

| H6 | ~7.4-7.6 | d |

| -NH3+ | ~8.0-9.0 | br s |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, the key vibrational modes would include the N-H stretches of both the indole ring and the ammonium group, as well as C-H and C=C stretching and bending vibrations of the aromatic system. The formation of the hydrochloride salt would be evident from the appearance of strong, broad absorption bands corresponding to the N-H stretching of the -NH3+ group, typically in the range of 2800-3200 cm-1.

Expected FT-IR Absorption Bands for this compound (Data is illustrative, based on characteristic group frequencies)

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| Indole N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Ammonium N-H Stretch | 2800-3200 | Strong, Broad |

| C=C Aromatic Stretch | 1500-1620 | Medium-Strong |

| N-H Bend (Ammonium) | 1500-1600 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For this compound, the mass spectrum would typically show the molecular ion peak for the free base (1H-Indol-7-amine) after the loss of HCl. High-resolution mass spectrometry (HRMS) would enable the precise determination of the molecular formula.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data. rsc.org DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy. For this compound, computational models can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Calculate vibrational spectra: The calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

Predict NMR spectra: Theoretical calculations of 1H and 13C chemical shifts can help in the interpretation of complex experimental NMR spectra. oakwoodchemical.com

Analyze electronic properties: DFT can be used to study the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, providing insights into the molecule's reactivity and intermolecular interactions. anu.edu.au

Illustrative Calculated Geometrical Parameters for Protonated 7-Aminoindole (Data is illustrative, based on DFT calculations of similar structures)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C7-N | ~1.46 Å |

| Bond Length | N-H (Ammonium) | ~1.02 Å |

| Bond Angle | C6-C7-N | ~120° |

| Bond Angle | H-N-H (Ammonium) | ~109.5° |

The integration of these advanced spectroscopic and computational methods provides a comprehensive understanding of the structural and electronic properties of this compound. This detailed characterization is a prerequisite for exploring its potential applications in various areas of chemical research, from materials science to medicinal chemistry. Future research will likely focus on leveraging these methodological advancements to design and synthesize novel indole derivatives with tailored properties.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Conditions | Critical Parameters |

|---|---|---|

| Chiral HPLC | Column: Chiralpak IG-3; Mobile phase: Methanol:Ethanol (90:10) | Retention time difference ≥1.5 min |

| HRMS | Ionization: ESI+; Resolution: 30,000 | Mass error <5 ppm |

| ¹H NMR | Solvent: D₂O; Frequency: 400 MHz | Integration of amine protons (δ 2.8–3.2 ppm) |

Q. Table 2. Comparative Solubility of Salt Forms

| Compound Form | Solubility in PBS (mg/mL) | Stability (T₁/2 at 25°C) |

|---|---|---|

| Free Base | 0.8 ± 0.1 | 7 days |

| Monohydrochloride | 12.5 ± 1.3 | >30 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.